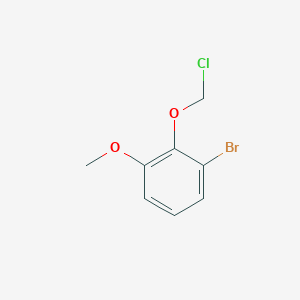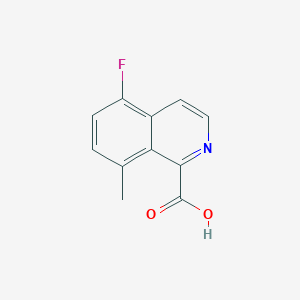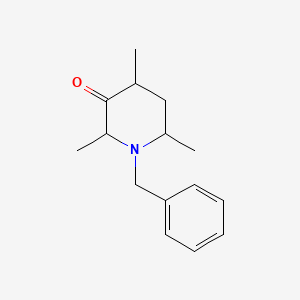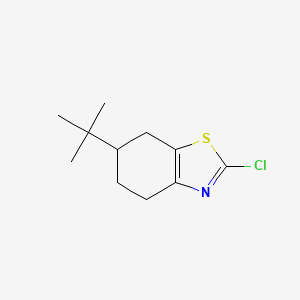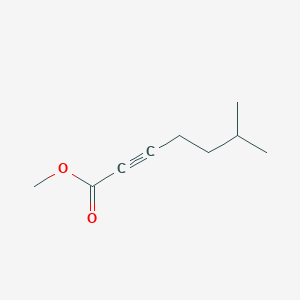
Methyl 6-methylhept-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a methyl ester derivative of 6-methylhept-2-ynoic acid and is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6-methylhept-2-ynoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 6-methylhept-2-ynoic acid or 6-methylhept-2-ynone.
Reduction: 6-methylhept-2-ynol or 6-methylheptane.
Substitution: Various substituted esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mécanisme D'action
The mechanism of action of methyl 6-methylhept-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes.
Comparaison Avec Des Composés Similaires
Comparison: Methyl 6-methylhept-2-ynoate is unique due to its specific ester functional group and alkyne moiety. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, methyl 6-hydroxy-6-methylhept-2-ynoate has an additional hydroxyl group, which can alter its chemical behavior and biological activity. Methyl 4-amino-6-methylhept-2-ynoate contains an amino group, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 6-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
Clé InChI |
BQQKLHJKJQHKHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


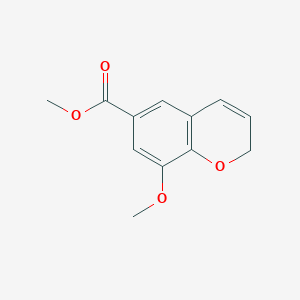
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
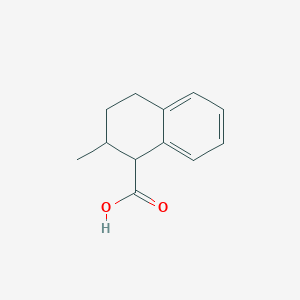
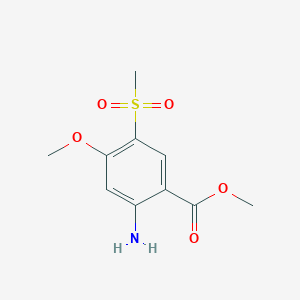
![2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)

